molecular formula C7H12Br2N2O B12663870 2,5-Diamino-4-methylphenol dihydrobromide CAS No. 84282-47-3

2,5-Diamino-4-methylphenol dihydrobromide

Cat. No.: B12663870
CAS No.: 84282-47-3
M. Wt: 299.99 g/mol
InChI Key: NSPDFRHYMFMWON-UHFFFAOYSA-N
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Description

2,5-Diamino-4-methylphenol dihydrobromide is a chemical compound with the molecular formula C7H12Br2N2O. It is a derivative of phenol and is characterized by the presence of two amino groups and one methyl group attached to the phenol ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-4-methylphenol dihydrobromide typically involves the bromination of 2,5-diamino-4-methylphenol. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the solvent. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the selective bromination of the phenol compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrobromic acid and advanced reaction vessels to control the reaction parameters. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4-methylphenol dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

2,5-Diamino-4-methylphenol dihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Diamino-4-methylphenol dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The phenol group can also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminotoluene: Similar structure but lacks the phenol group.

    4-Methylcatechol: Contains a methyl group and two hydroxyl groups but lacks amino groups.

    2,5-Diamino-4-chlorophenol: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

2,5-Diamino-4-methylphenol dihydrobromide is unique due to the presence of both amino and phenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

84282-47-3

Molecular Formula

C7H12Br2N2O

Molecular Weight

299.99 g/mol

IUPAC Name

2,5-diamino-4-methylphenol;dihydrobromide

InChI

InChI=1S/C7H10N2O.2BrH/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3,10H,8-9H2,1H3;2*1H

InChI Key

NSPDFRHYMFMWON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)O)N.Br.Br

Origin of Product

United States

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